Tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate Tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate
Brand Name: Vulcanchem
CAS No.: 848591-80-0
VCID: VC3352788
InChI: InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-8-4-5-12-6-9(8)13/h8-9,12H,4-7H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CC2C1CNCC2
Molecular Formula: C11H20N2O2
Molecular Weight: 212.29 g/mol

Tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate

CAS No.: 848591-80-0

Cat. No.: VC3352788

Molecular Formula: C11H20N2O2

Molecular Weight: 212.29 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate - 848591-80-0

Specification

CAS No. 848591-80-0
Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
IUPAC Name tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate
Standard InChI InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-8-4-5-12-6-9(8)13/h8-9,12H,4-7H2,1-3H3
Standard InChI Key ITVHTQLHEQGQNG-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC2C1CNCC2
Canonical SMILES CC(C)(C)OC(=O)N1CC2C1CNCC2

Introduction

Tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate is a complex organic compound that belongs to the class of bicyclic compounds. It features a unique structure with a tert-butyl ester group attached to a diazabicyclooctane core. This compound is of interest in organic chemistry due to its potential applications in synthesis and pharmaceutical research.

Synthesis and Preparation

The synthesis of Tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate typically involves multi-step reactions starting from simpler precursors. The process may include cyclization reactions, esterification, and other transformations to build the complex bicyclic structure.

Synthesis Steps

  • Starting Materials: The synthesis often begins with readily available compounds such as diamines and dicarboxylic acids or their derivatives.

  • Cyclization: A key step involves the formation of the bicyclic ring through intramolecular reactions.

  • Esterification: The tert-butyl ester group is introduced through esterification reactions, which can be facilitated by catalysts or reagents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Applications and Research Findings

This compound is primarily of interest in organic synthesis and pharmaceutical chemistry. Its unique structure makes it a potential intermediate for synthesizing more complex molecules.

Potential Applications

  • Pharmaceutical Intermediates: It could serve as a building block for synthesizing biologically active compounds.

  • Organic Synthesis: Useful in constructing complex ring systems found in natural products or drugs.

Research Findings

Research AreaFindings
Synthetic MethodologyDevelopment of efficient cyclization methods to form the bicyclic core.
Pharmaceutical ApplicationsExploration of its derivatives as potential therapeutic agents.
Chemical ReactivityStudies on the reactivity of the tert-butyl ester group in various conditions.

Future Directions

  • Optimization of Synthesis: Improving the efficiency and yield of its synthesis.

  • Biological Evaluation: Assessing the biological activity of its derivatives.

  • Chemical Transformations: Exploring further chemical transformations to expand its utility.

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